Furosemidglucuronid

Übersicht

Beschreibung

Furosemide acyl glucuronide is a metabolite of Furosemide.

Wissenschaftliche Forschungsanwendungen

Diuretische Wirkung und Ödem-Linderung

Furosemidglucuronid ist bekannt für seine diuretische Wirkung, die in der antihypertensiven Therapie und zur Linderung von Ödemen eingesetzt wird. Es ist ein wichtiges Biotransformationsprodukt von Furosemid mit einer aktiven diuretischen Wirkung .

Pharmakokinetik in der antihypertensiven Therapie

Die Pharmakokinetik von this compound ist in der antihypertensiven Therapie von entscheidender Bedeutung. Nach oraler Verabreichung wird Furosemid schnell resorbiert, und sein Metabolit spielt eine bedeutende Rolle für die Bioverfügbarkeit und Wirksamkeit des Arzneimittels .

Auswirkungen auf die Nierenfunktion

This compound beeinflusst die Nierenfunktion, indem es die Clearance von Furosemid über renale Pfade vermittelt. Entzündungen können die Aktivität von renalen OAT1/3 und UGT1A9/1A1 reduzieren, die für die Clearance von Furosemid und die Bildung seines Glucuronids verantwortlich sind .

Nano-Präparation für eine verbesserte Abgabe

Forschungen zur Präparation von Furosemid-Nanopartikeln wurden durchgeführt, wobei this compound als einer seiner Metaboliten enthalten ist. Diese Nano-Präparation zielt darauf ab, die Wirkstoffabgabe und -wirksamkeit zu verbessern .

Pharmakodynamik bei verschiedenen Gesundheitszuständen

Die Pharmakodynamik von this compound wird bei verschiedenen Gesundheitszuständen wie kongestiver Herzinsuffizienz, Nierenversagen und Zirrhose untersucht und liefert Einblicke in seine therapeutischen Wirkungen und die Variabilität zwischen Patienten .

Klinische Anwendung bei pädiatrischen und erwachsenen Patienten

This compound wurde sowohl bei pädiatrischen als auch bei erwachsenen Patienten sicher und effektiv eingesetzt, da es einen schnellen Wirkungseintritt und eine kurze Wirkungsdauer aufweist, was es in klinischen Situationen, in denen ein Medikament mit einem höheren diuretischen Potenzial erforderlich ist, vorteilhaft macht .

Biologische Aktivität

Furosemide acyl glucuronide (FG) is a significant metabolite of furosemide, a widely used loop diuretic. Understanding its biological activity is crucial for assessing its pharmacological effects, therapeutic efficacy, and potential toxicity. This article reviews the current knowledge regarding the biological activity of FG, focusing on its pharmacokinetics, mechanisms of action, and clinical implications.

Pharmacokinetics of Furosemide Acyl Glucuronide

Furosemide undergoes extensive hepatic and renal metabolism, with approximately 50% of its elimination attributed to glucuronidation. The formation of FG occurs primarily in the liver and kidneys through the action of UDP-glucuronosyltransferases (UGTs), particularly UGT1A4 . The pharmacokinetics of FG are characterized by biphasic elimination kinetics, consisting of an initial rapid phase followed by a prolonged elimination phase. The half-life of FG can extend from 20 to 30 hours due to enterohepatic recirculation, which may lead to accumulation in patients with renal impairment .

Table 1: Pharmacokinetic Parameters of Furosemide and Furosemide Acyl Glucuronide

| Parameter | Furosemide | Furosemide Acyl Glucuronide |

|---|---|---|

| Half-life | 2 hours | 20-30 hours |

| Clearance (renal) | 50% | Variable; affected by renal function |

| Formation pathway | Hepatic and renal | Primarily hepatic via UGTs |

| Elimination phase | Rapid | Slow |

FG is believed to contribute to the pharmacological effects of furosemide by inhibiting the Na+/2Cl-/K+ co-transport system in the renal tubules. This action enhances diuresis, although the primary mechanism has traditionally been attributed to furosemide itself . Studies suggest that FG may also play a role in drug interactions and idiosyncratic drug reactions due to its reactive nature as an acyl glucuronide .

Case Studies and Clinical Implications

Research indicates that in patients with end-stage renal failure, the accumulation of both furosemide and FG can lead to altered pharmacodynamics. For instance, repetitive dosing may result in prolonged diuretic effects and increased risk of adverse reactions due to elevated plasma concentrations . A study examining renal clearance found significant differences between the initial and later phases, indicating that FG's renal clearance decreases over time, which may affect therapeutic outcomes .

In Vitro Studies on Biological Activity

In vitro studies have demonstrated that FG can be hydrolyzed by beta-glucuronidase and is sensitive to alkaline conditions. This property is critical for understanding its stability and reactivity in biological systems. For example, FG's concentration decreases at a first-order rate in alkaline pH environments, which may influence its bioavailability and therapeutic efficacy .

Table 2: In Vitro Stability of Furosemide Acyl Glucuronide

| pH Level | Stability (Rate of Hydrolysis) |

|---|---|

| <6.0 | Low |

| 6.0 - 8.5 | Moderate |

| >8.5 | High |

Eigenschaften

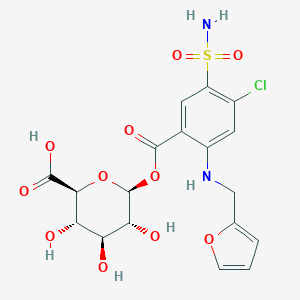

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O11S/c19-9-5-10(21-6-7-2-1-3-30-7)8(4-11(9)33(20,28)29)17(27)32-18-14(24)12(22)13(23)15(31-18)16(25)26/h1-5,12-15,18,21-24H,6H2,(H,25,26)(H2,20,28,29)/t12-,13-,14+,15-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVHHPUYELVHRE-GLRLOKQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401120112 | |

| Record name | β-D-Glucopyranuronic acid, 1-[5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401120112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72967-59-0 | |

| Record name | β-D-Glucopyranuronic acid, 1-[5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72967-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furosemide glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072967590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | β-D-Glucopyranuronic acid, 1-[5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401120112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FUROSEMIDE GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6C1SX3FIJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.